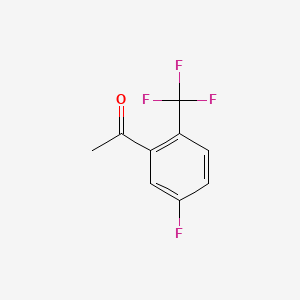

5'-Fluoro-2'-(trifluoromethyl)acetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

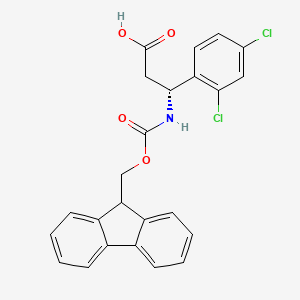

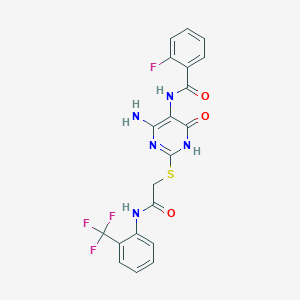

5’-Fluoro-2’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H6F4O . It has a molecular weight of 206.14 g/mol . The IUPAC name for this compound is 1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone .

Molecular Structure Analysis

The InChI code for 5’-Fluoro-2’-(trifluoromethyl)acetophenone is 1S/C9H6F4O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-4H,1H3 . The Canonical SMILES for this compound is CC(=O)C1=C(C=CC(=C1)F)C(F)(F)F . These codes provide a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

5’-Fluoro-2’-(trifluoromethyl)acetophenone has a molecular weight of 206.14 g/mol . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has a topological polar surface area of 17.1 Ų . The compound has a complexity of 223 .Aplicaciones Científicas De Investigación

Fluorographic Detection in Biochemical Research : A study by Skinner and Griswold (1983) optimized a fluorographic procedure using 2,5-diphenyloxazole in acetic acid. This method, applicable to both agarose and acrylamide gels, was compared to existing procedures, offering technical advantages and similar efficiency in radioactivity detection (Skinner & Griswold, 1983).

Organic Chemistry - Fluorination of Acetophenone Derivatives : Kitamura, K. Muta, and K. Muta (2014) conducted a study on the direct fluorination of acetophenone derivatives. They utilized iodosylarenes and TEA·5HF under mild conditions to selectively produce corresponding α-fluoroketone derivatives (Kitamura, K. Muta, & K. Muta, 2014).

Synthesis of 2-(Trifluoroacetyl)chromones and 5-Aryl-2-Hydroxy-2-(trifluoromethyl)furan-3(2H)-ones : Irgashev et al. (2009) achieved the synthesis of these compounds via Claisen condensation of acetophenones, demonstrating the chemical versatility and utility of acetophenone derivatives in complex organic syntheses (Irgashev et al., 2009).

Preparation and Reactivity of Keto- and Styrene-Based Trifluoromethoxylated Synthons : Zriba, Magnier, and Blazejewski (2009) described the synthesis of 2-trifluoromethoxy acetophenone and its derivatives. They discussed the reactivity of these compounds, highlighting the impact of the trifluoromethoxy group (Zriba, Magnier, & Blazejewski, 2009).

Fluorescence Sensing of Carboxylate Anions : Dae-Sik Kim and K. Ahn (2008) investigated o-(Carboxamido)trifluoroacetophenones as fluorescence sensors. They found enhanced fluorescence upon binding with carboxylate anions, demonstrating the application of trifluoroacetophenones in chemical sensing technologies (Dae-Sik Kim & K. Ahn, 2008).

Conformational Study of 2′-Fluoro-Substituted Acetophenone Derivatives : Otake et al. (2021) conducted a study to understand the conformational properties of these derivatives. They used NMR spectroscopy and X-ray crystallography to confirm the s-trans conformers in solutions, which could have implications for drug design (Otake et al., 2021).

Synthesis of Fluorinated Benzophenones and Related Compounds : Woydziak, Fu, and Peterson (2012) synthesized bis(2,4,5-trifluorophenyl)methanone and explored its use in creating fluorinated fluorophores. They demonstrated the application of this method in producing compounds with enhanced photostability and improved spectroscopic properties (Woydziak, Fu, & Peterson, 2012).

Propiedades

IUPAC Name |

1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFYRRQTKUSMNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2563846.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2563848.png)

![1-(4-methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2563852.png)

![tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;oxalic acid](/img/structure/B2563860.png)

![({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate](/img/structure/B2563863.png)

![N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2563866.png)